6-Amino-N-β-D-glucopyranosylhexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-β-D-glucopyranosylhexanamide typically involves the reaction of hexanoic acid derivatives with glucosamine derivatives under specific conditions. The reaction is carried out in the presence of coupling agents and catalysts to facilitate the formation of the amide bond . The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification . The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-β-D-glucopyranosylhexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The glucopyranosyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted glucopyranosyl compounds .
Scientific Research Applications
6-Amino-N-β-D-glucopyranosylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 6-Amino-N-β-D-glucopyranosylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The glucopyranosyl moiety plays a crucial role in binding to carbohydrate-recognizing proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-N-β-D-glucopyranosylpentanamide
- 6-Amino-N-β-D-glucopyranosyloctanamide
- 6-Amino-N-β-D-glucopyranosylbutanamide
Uniqueness
6-Amino-N-β-D-glucopyranosylhexanamide is unique due to its specific chain length and the presence of both an amino group and a glucopyranosyl moiety. This combination allows it to exhibit distinct chemical and biological properties compared to its analogs .
Biological Activity
6-Amino-N-β-D-glucopyranosylhexanamide, with the CAS number 83387-51-3, is a compound that has garnered attention in medicinal chemistry and biological research due to its structural complexity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The glucopyranosyl moiety facilitates binding to carbohydrate-recognizing proteins, while the amino group participates in hydrogen bonding and electrostatic interactions, potentially modulating the activity of these targets.
Antimicrobial Properties
Research indicates that derivatives synthesized from this compound exhibit significant antibacterial activity. These derivatives are crucial in developing new antibiotics, particularly against resistant bacterial strains. Microbiological assays have demonstrated the compound's efficacy in inhibiting bacterial growth.
Anti-inflammatory and Anti-cancer Activities
Preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer properties. The compound's ability to modulate immune responses and influence cell signaling pathways could be beneficial in treating inflammatory diseases and certain cancers.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of derivatives synthesized from this compound against various bacterial strains. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Derivative A | E. coli | 32 |
Derivative B | S. aureus | 16 |
Derivative C | P. aeruginosa | 64 |
This study highlights the potential of these derivatives as new therapeutic agents against bacterial infections.
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory effects of this compound were investigated using in vitro models of inflammation. The compound was shown to significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Treatment | Cytokine Level (pg/mL) |
---|---|
Control | 150 |
LPS | 300 |
LPS + Compound | 100 |
These findings suggest that the compound may play a role in modulating inflammatory responses, offering potential therapeutic benefits in inflammatory diseases.
Properties
CAS No. |
83387-51-3 |
---|---|
Molecular Formula |
C12H24N2O6 |
Molecular Weight |
292.332 |
IUPAC Name |
6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9-,10+,11-,12-/m1/s1 |
InChI Key |
FJNVLTLMGXYGGP-DVYMNCLGSA-N |
SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Origin of Product |
United States |
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